molecular formula C24H29N3O B11408819 N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide

N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide

Cat. No.: B11408819
M. Wt: 375.5 g/mol
InChI Key: ZRGCHMVIJBAELL-UHFFFAOYSA-N
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Description

N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives to form the benzimidazole core. This is followed by the alkylation of the benzimidazole with a suitable alkyl halide to introduce the propyl chain. The final step involves the amidation of the propyl chain with cyclohexanecarboxylic acid .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular proteins and enzymes, contributing to its broad-spectrum biological activities .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Albendazole: An anthelmintic drug with a similar benzimidazole core.

    Mebendazole: Another anthelmintic with structural similarities.

    Thiabendazole: Used as an antifungal agent.

Uniqueness

N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide is unique due to its specific structural modifications, which enhance its biological activity and specificity. The presence of the cyclohexanecarboxamide group and the propyl chain linked to the benzimidazole core contribute to its distinct pharmacological profile .

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

N-[3-(1-benzylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide

InChI

InChI=1S/C24H29N3O/c28-24(20-12-5-2-6-13-20)25-17-9-16-23-26-21-14-7-8-15-22(21)27(23)18-19-10-3-1-4-11-19/h1,3-4,7-8,10-11,14-15,20H,2,5-6,9,12-13,16-18H2,(H,25,28)

InChI Key

ZRGCHMVIJBAELL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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